molecular formula C12H13ClO4 B3254106 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid CAS No. 232275-83-1

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid

Cat. No. B3254106
CAS RN: 232275-83-1
M. Wt: 256.68 g/mol
InChI Key: OEYSRGOMGFJPPC-UHFFFAOYSA-N
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Description

The compound “4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid” is a derivative of benzoic acid where the hydrogen of the carboxylic acid is replaced by a tert-butoxycarbonyl group . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This reaction forms the Boc-protected amino acid ionic liquid (Boc-AAIL), which can be used as a starting material in further reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzoic acid core with a tert-butoxycarbonyl group attached to one of the carbon atoms .


Chemical Reactions Analysis

The Boc group in “this compound” can react with amines to form N-tert-butoxycarbonyl or Boc derivatives . These derivatives do not behave as amines, allowing certain subsequent transformations to occur that would be incompatible with the amine functional group .

Mechanism of Action

The Boc group serves as a protective group in organic synthesis . It prevents the amine group from reacting in subsequent steps of the synthesis. The Boc group can later be removed using moderately strong acids .

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling this compound . It should be kept in a dry, cool, and well-ventilated place . Avoid dust formation and ingestion or inhalation of the compound .

Future Directions

The use of Boc-protected amino acids in the synthesis of dipeptides has been explored . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in peptide synthesis and other areas of organic chemistry .

properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYSRGOMGFJPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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